Cas no 2097944-73-3 (2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid)

2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid is a fluorinated pyrrolidine derivative with a hydroxymethyl and trifluoromethyl substitution pattern. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which combine a polar hydroxymethyl group with the electron-withdrawing properties of a trifluoromethyl moiety. The presence of a carboxylic acid functionality enhances its potential as a building block for drug design, particularly in the development of protease inhibitors or receptor modulators. Its stereochemistry and functional group arrangement may contribute to improved binding affinity and metabolic stability, making it a valuable intermediate for targeted therapeutic applications. The compound's unique structure also offers opportunities for further derivatization in synthetic chemistry.
2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid structure
2097944-73-3 structure
Product Name:2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid
CAS No:2097944-73-3
MF:C10H16F3NO3
MW:255.234153747559
CID:5723759
PubChem ID:121202660
Update Time:2025-10-31

2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid
    • 2097944-73-3
    • AKOS026710843
    • F1907-6474
    • 2-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butanoic acid
    • 2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid
    • Inchi: 1S/C10H16F3NO3/c1-2-8(9(16)17)14-3-6(5-15)7(4-14)10(11,12)13/h6-8,15H,2-5H2,1H3,(H,16,17)
    • InChI Key: CLZOCBVXBYHYEY-UHFFFAOYSA-N
    • SMILES: FC(C1CN(C(C(=O)O)CC)CC1CO)(F)F

Computed Properties

  • Exact Mass: 255.10822786g/mol
  • Monoisotopic Mass: 255.10822786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 60.8Ų

2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid Pricemore >>

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2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic Acid
2097944-73-3
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$ 95.00 2022-06-04
TRC
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Additional information on 2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid

Introduction to 2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid (CAS No. 2097944-73-3)

2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2097944-73-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrrolidin-1-yl moiety combined with a butanoic acid backbone and a trifluoromethyl substituent, exhibits structural features that make it a promising candidate for further exploration in drug discovery and development.

The presence of a hydroxymethyl group at the 3-position of the pyrrolidine ring introduces hydrophilicity, which can influence solubility and metabolic stability, critical factors in drug design. The trifluoromethyl group, on the other hand, is well-known for its ability to enhance binding affinity and metabolic stability, making it a common feature in many successful pharmaceuticals. The combination of these structural elements suggests potential applications in the development of small-molecule inhibitors or modulators targeting specific biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and potential interactions of such compounds with greater accuracy. Studies have shown that molecules containing the pyrrolidin-1-yl scaffold often exhibit favorable binding properties to enzyme active sites, making them suitable for inhibiting key therapeutic targets. The incorporation of the trifluoromethyl group further optimizes these interactions, potentially leading to higher efficacy and selectivity.

In the context of drug discovery, 2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid has been explored as a lead compound for several therapeutic areas. For instance, its structural motif resembles known bioactive molecules targeting enzymes involved in inflammation and pain signaling. Preliminary in vitro studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in various diseases.

The hydroxymethyl group provides a site for further functionalization, allowing chemists to explore different derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly impact potency, selectivity, and pharmacokinetic behavior. Techniques such as structure-activity relationship (SAR) studies are being employed to optimize this compound for specific therapeutic applications.

Moreover, the growing interest in fluorinated compounds stems from their unique electronic properties, which can modulate molecular interactions at the atomic level. The trifluoromethyl group, in particular, has been extensively studied for its ability to increase lipophilicity and reduce metabolic clearance, thereby enhancing drug bioavailability. These characteristics make 2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid an attractive candidate for further development.

Current research is also focusing on understanding the role of chirality in biological activity. The pyrrolidine ring can exist in multiple stereoisomeric forms, each potentially exhibiting different pharmacological profiles. Advanced spectroscopic techniques and chiral chromatography are being utilized to isolate and characterize these isomers, providing insights into their biological relevance.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have improved the efficiency of these processes. These advancements not only reduce production costs but also enable the rapid synthesis of analogues for screening purposes.

In conclusion, 2-(3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid (CAS No. 2097944-73-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer potential advantages in drug design, particularly when targeting enzymes or receptors involved in human disease. As research continues to uncover new therapeutic opportunities, compounds like this one will play a crucial role in developing next-generation medications.

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